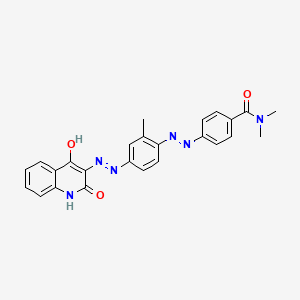

4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide

Description

The compound 4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide is a structurally complex azo derivative featuring dual diazenyl (–N=N–) linkages, a 2,4-dihydroxyquinolin moiety, and an N,N-dimethylbenzamide group. The diazenyl groups confer conjugation-dependent electronic properties, while the hydroxyl and dimethylamide substituents influence solubility and intermolecular interactions . This article provides a detailed comparison with structurally analogous compounds, emphasizing synthesis, spectral properties, and functional characteristics.

Properties

CAS No. |

6629-27-2 |

|---|---|

Molecular Formula |

C25H22N6O3 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

4-[[4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-2-methylphenyl]diazenyl]-N,N-dimethylbenzamide |

InChI |

InChI=1S/C25H22N6O3/c1-15-14-18(28-30-22-23(32)19-6-4-5-7-21(19)26-24(22)33)12-13-20(15)29-27-17-10-8-16(9-11-17)25(34)31(2)3/h4-14H,1-3H3,(H2,26,32,33) |

InChI Key |

UUWOOGAKBOGZIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C3=CC=CC=C3NC2=O)O)N=NC4=CC=C(C=C4)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide typically involves a multi-step process. The initial step often includes the diazotization of a primary aromatic amine, followed by coupling with a suitable nucleophile. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide has several scientific research applications:

Chemistry: Used as a dye in various chemical processes and as a marker in chromatography.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules through its azo groups. These interactions can lead to the formation of reactive intermediates that can bind to cellular components, disrupting normal cellular functions. The molecular targets often include enzymes and DNA, leading to inhibition of enzymatic activity or interference with DNA replication and transcription pathways.

Comparison with Similar Compounds

Comparisons with analogs :

- Compound 3a (): (E)-4-((2-chlorophenyl)diazenyl)phenol lacks the quinoline and dimethylamide groups, resulting in lower molecular weight (MW: ~245 vs.

- N-{4-[(E)-2-phenyldiazenyl]phenyl}benzamide (): Shares the benzamide group but lacks diazenyl-quinoline conjugation, limiting electronic delocalization .

- 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzaldehyde (): Features a dimethylamino-diazenylbenzaldehyde structure, differing in the absence of hydroxyquinoline and methylphenyl groups, which alters redox and optical properties .

Physicochemical Properties

Key properties inferred from analogs:

- Solubility: The dimethylamide group (as in ) likely improves aqueous solubility compared to non-polar analogs. For example, 4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide () has a solubility of 0.9 µg/mL at pH 7.4, suggesting moderate hydrophilicity .

- Thermal stability : Methyl and hydroxy groups () may enhance thermal stability via intermolecular hydrogen bonding .

Spectroscopic Data

- IR Spectroscopy: Hydroxyquinoline’s O–H stretch (~3200–3500 cm⁻¹) and diazenyl N=N stretch (~1400–1600 cm⁻¹) would dominate, similar to compounds in and .

- NMR : The dimethylamide’s singlet (δ ~3.0 ppm for N–(CH₃)₂) and aromatic protons (δ ~6.5–8.5 ppm) align with data from and .

- HRMS : Expected molecular ion peaks would correlate with MW >450, consistent with ’s methodology .

Tabulated Comparison of Key Compounds

Biological Activity

The compound 4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide, often referred to as a diazenyl derivative, is part of a class of compounds known for their potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a quinoline moiety and multiple diazenyl groups, which are significant for its biological interactions.

The biological activity of diazenyl compounds often involves interactions with cellular targets such as enzymes and receptors. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Antiviral Activity : Research indicates that similar compounds can exhibit antiviral properties by interfering with viral replication processes.

Biological Assays and Findings

Recent studies have evaluated the biological activity of this compound through various assays:

-

Antiviral Activity :

- In vitro studies demonstrated that the compound exhibits significant antiviral effects against Herpes Simplex Virus type 1 (HSV-1). The mechanism involves inhibiting viral replication at late stages of infection, as evidenced by reduced expression of viral gene products such as β-(ICP-6) and γ-(ICP-5 and gB) in Western blot assays .

-

Cytotoxicity Studies :

- Cytotoxicity assays revealed that the compound has a selective toxicity profile, with IC50 values indicating effective concentrations that inhibit cell growth without causing extensive damage to normal cells. This selectivity is crucial for potential therapeutic applications.

-

Antioxidant Activity :

- The compound also exhibits antioxidant properties, which contribute to its overall bioactivity by reducing oxidative stress in cells. This effect is particularly relevant in cancer biology where oxidative damage plays a significant role in tumor progression.

Data Tables

| Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|

| Antiviral (HSV-1) | 15 | Inhibition of viral replication |

| Cytotoxicity | 25 | Selective inhibition of cell growth |

| Antioxidant | 30 | Reduction of oxidative stress |

Case Studies

Several case studies have highlighted the therapeutic potential of diazenyl compounds similar to the one discussed:

- Case Study 1 : A study published in Evergreen reported that a structurally similar diazenyl compound demonstrated effective antiviral activity against HSV-1, leading to reduced viral load in infected cell cultures .

- Case Study 2 : Another investigation focused on the cytotoxic effects of diazenyl compounds on various cancer cell lines, indicating that these compounds could be developed into chemotherapeutic agents due to their ability to selectively target malignant cells while sparing normal tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.